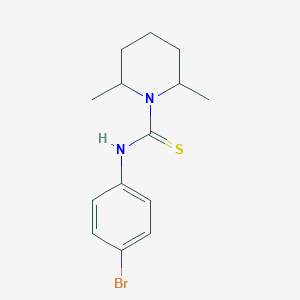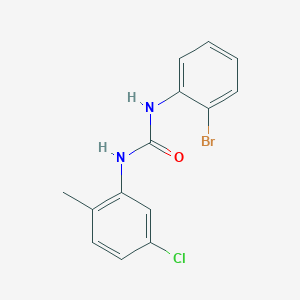
N-(4-bromo-3-chlorophenyl)-N'-(2-fluorophenyl)urea
Overview
Description
BCI-121 is a small molecule inhibitor that targets the protein kinase CK2, which is known to play a role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BCI-121 has been shown to have potent anti-cancer effects in vitro and in vivo, making it a promising candidate for further development.
Scientific Research Applications
BCI-121 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. BCI-121 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer patients.
Mechanism of Action
BCI-121 targets the protein kinase CK2, which is involved in many cellular processes including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BCI-121 binds to the ATP-binding site of CK2, inhibiting its activity and leading to cell death in cancer cells.
Biochemical and physiological effects:
BCI-121 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. BCI-121 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer patients. In animal studies, BCI-121 has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of BCI-121 is its potent anti-cancer effects, making it a promising candidate for further development as a cancer therapy. However, one limitation is its low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on BCI-121. One area of interest is the development of more efficient synthesis methods to increase the yield of BCI-121. Another area of interest is the investigation of BCI-121 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of BCI-121 in human clinical trials. Finally, the potential use of BCI-121 in other diseases beyond cancer, such as autoimmune disorders, should also be explored.
In conclusion, BCI-121 is a promising synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves targeting the protein kinase CK2, which is overexpressed in many types of cancer. BCI-121 has been shown to have potent anti-cancer effects in vitro and in vivo, making it a promising candidate for further development. However, more research is needed to determine its safety and efficacy in human clinical trials, as well as its potential use in other diseases beyond cancer.
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBZOCQHCQJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid](/img/structure/B4283053.png)
![6-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4283060.png)
![5-{[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4283065.png)
![N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4283069.png)
![3-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4283073.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283080.png)

![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283097.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B4283100.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)


![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)